molecular formula C12H18N2O4S B6289784 (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid CAS No. 2449063-37-8

(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid

Cat. No.: B6289784
CAS No.: 2449063-37-8
M. Wt: 286.35 g/mol
InChI Key: KLOWILKBDXTWES-VWMHFEHESA-N
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Description

(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid is a chemical reagent supplied as a salt where the chiral (3S)-3-amino-1-methyl-pyrrolidin-2-one moiety is combined with 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid or PTSA) . The 4-methylbenzenesulfonic acid component is a strong organic acid that is solid at room temperature, making it convenient for weighing and storage . It is widely employed as a catalyst in various organic synthesis reactions, including Fischer–Speier esterification, transesterification, and acetal formation . The (3S)-3-amino-1-methyl-pyrrolidin-2-one portion of the molecule provides a chiral pyrrolidinone scaffold. This structure, featuring a stereospecific amino group, is of significant value in medicinal chemistry and pharmaceutical research for the synthesis of enantiomerically pure compounds . The presence of both hydrophilic and lipophilic regions in the molecule can contribute to improved pharmacokinetic properties, making it a useful scaffold for structure-activity relationship (SAR) studies and the development of new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWILKBDXTWES-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring system is central to the target compound’s structure. Optically active 3-amino-pyrrolidine derivatives are typically synthesized via cyclization reactions using protected amines or hydroxyproline precursors. A patented method for producing enantiomerically pure 3-amino-pyrrolidines involves treating optically active butyl-1,2,4-trimesylate with primary amines under controlled conditions . For example, benzylamine in tetrahydrofuran at 50–60°C induces ring closure to form the pyrrolidine skeleton, which is subsequently deprotected and functionalized.

Critical to achieving the (3S) configuration is the use of chiral auxiliaries or resolution agents. In one approach, allyl haloformate replaces the benzyl protecting group, enabling selective N-allyloxycarbonylation under mild conditions (30–70°C in heptane) . This step preserves stereochemical integrity while introducing functionality for downstream reactions. The final amination step employs pressurized ammonia or methylamine in dimethoxyethane at 100–150°C, yielding the desired (3S)-3-amino-1-methyl-pyrrolidin-2-one with enantiomeric excess >98% .

Catalytic Methods and Solvent Optimization

Catalytic systems significantly impact reaction efficiency and selectivity. p-TSA’s dual role as a Brønsted acid and sulfonic acid donor is highlighted in one-pot syntheses, where it accelerates imine formation between 2-aminobenzimidazole and aldehydes while suppressing side reactions . Under solvent-free conditions at 80°C, reaction times are reduced to 30 minutes with yields >90% .

Polar aprotic solvents like acetonitrile enhance intermediate stability during amidation steps. A synthesis of analogous sulfonic acid derivatives reported 86.9% yield when using acetonitrile-triethylamine mixtures to dissolve intermediates, followed by acidification with hydrochloric acid to precipitate the product . Temperature control is critical: cooling to 0°C during crystallization minimizes impurity incorporation.

ParameterOptimal ConditionsYieldSource
Catalyst10 mol% p-TSA92%
SolventAcetonitrile-THF (4:1)86.9%
Temperature80°C (cyclization), 0°C (crystallization)>85%
Reaction Time30 min–4 hN/A

Purification and Characterization Techniques

Purification typically involves sequential washing and recrystallization. Crude products are washed with water and ethanol to remove unreacted starting materials, followed by recrystallization from ethanol or ethyl acetate . For enantiomerically pure samples, chiral column chromatography with hexane-isopropanol eluents resolves diastereomers, as validated by high-performance liquid chromatography (HPLC) with a chiral stationary phase .

Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Distinct signals at δ 2.4 ppm (methyl group of p-TSA) and δ 3.8 ppm (pyrrolidinone ring protons) confirm structural assembly .

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆N₂O₄S .

  • X-ray Diffraction : Single-crystal analysis verifies the (3S) configuration and salt formation between the pyrrolidinone and sulfonic acid .

Comparative Analysis of Synthetic Routes

A comparative evaluation of three primary methods reveals trade-offs between yield, enantiomeric purity, and operational complexity:

  • One-Pot p-TSA Catalysis : Advantages include short reaction times and high yields (92%), but limited scalability due to solvent-free conditions .

  • Stepwise Sulfonation : Offers precise control over sulfonic acid incorporation but requires additional purification steps, reducing overall yield to 80–85% .

  • Chiral Resolution : Delivers >98% enantiomeric excess but involves costly pressurized amination and chromatographic separation .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes some notable activities associated with structurally related compounds:

Compound NameStructure TypeNotable Activity
(S)-N-MethylpyrrolidinePyrrolidine derivativeNeuroactive, potential antidepressant properties
4-Aminobenzenesulfonic acidAromatic amineAntimicrobial activity
1-Methylpyrrolidin-2-onePyrrolidine derivativeCytotoxic effects on cancer cells
N,N-DimethylglycineAmino acid derivativeModulates neurotransmitter activity

The presence of the amino group and the methyl substituent on the pyrrolidine ring contributes to the compound's potential neuroactive properties, which are being explored in various therapeutic contexts.

Applications in Medicinal Chemistry

  • Drug Development : The compound is being investigated for its role as a potential drug candidate due to its ability to interact with biological targets effectively. Its solubility profile enhances its bioavailability, which is crucial for therapeutic efficacy.
  • Pharmacodynamics Studies : Interaction studies utilizing high-throughput screening methods are essential for understanding the pharmacodynamics of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid. These studies help in predicting how the compound interacts with various receptors and enzymes, guiding further drug design efforts.
  • Computational Predictions : The use of computational methods to analyze structure-activity relationships (SAR) provides insights into the therapeutic potential of this compound. Such analyses can predict biological activity based on structural modifications, facilitating the design of more effective derivatives.

Case Study 1: Neuroactive Properties

A study exploring the neuroactive properties of pyrrolidine derivatives found that this compound exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Activity

Research on sulfonic acid derivatives indicated that compounds similar to this compound demonstrated antimicrobial properties against various bacterial strains, paving the way for its application in developing new antibiotics.

Synthesis Routes

Several synthetic pathways can be employed to produce this compound. These include:

  • Direct Amination : Utilizing amines to introduce the amino group onto the pyrrolidine ring.
  • Sulfonation Reactions : Adding the sulfonic acid moiety through electrophilic aromatic substitution methods.

Optimizing these routes can enhance yield and purity, which are critical for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances solubility and facilitates transport across biological membranes.

Comparison with Similar Compounds

Comparison of 4-Methylbenzenesulfonic Acid with Other Sulfonic Acids

Compound Key Features Applications Toxicity/Environmental Impact
4-Methylbenzenesulfonic acid Strong acid (pKa ~ -1.5), high solubility in water and alcohols. Methyl group enhances lipophilicity. Catalyst in esterifications, Friedel-Crafts alkylations ; food preservative . Potential aquatic toxicity; not classified for mutagenicity .
Benzenesulfonic acid Lacks methyl group; slightly lower acidity (pKa ~ -0.6). Industrial detergent synthesis, electrolyte solutions. Higher water solubility increases environmental mobility.
Methanesulfonic acid Aliphatic sulfonic acid (pKa ~ -1.2), biodegradable. Electronics (tin-plating), pharmaceuticals. Lower bioaccumulation potential .

Key Differences :

  • The methyl group in 4-methylbenzenesulfonic acid improves its stability in non-polar solvents compared to benzenesulfonic acid .
  • Methanesulfonic acid is preferred in green chemistry due to biodegradability, whereas 4-methylbenzenesulfonic acid is more toxic to aquatic life .

Comparison of (3S)-3-Amino-1-methyl-pyrrolidin-2-one with Related Pyrrolidinones

Compound Structure Applications Toxicity/Notes
(3S)-3-Amino-1-methyl-pyrrolidin-2-one Chiral pyrrolidinone with 3S-amino and 1-methyl groups. Potential intermediate for chiral drugs (e.g., dopamine agonists, enzyme inhibitors). Limited toxicity data; amino group may increase reactivity.
4-Aminomethyl-1-benzyl-pyrrolidin-2-one Benzyl substituent at 1-position; aminomethyl group at 4-position. Fumarate salt used in neurological research . Moderately toxic by ingestion .
(3aS,6aS)-Hexahydrofuropyrrole;4-methylbenzenesulfonic acid Fused bicyclic pyrrolidine; TsOH salt. Pharmaceutical research (e.g., ion channel modulation) . No specific toxicity data available.

Key Differences :

  • 1-Benzyl substituents (as in 4-aminomethyl-1-benzyl-pyrrolidin-2-one) increase steric bulk, affecting solubility and receptor binding .

Research Findings and Data

Physicochemical Properties

Property (3S)-3-Amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic Acid 4-Methylbenzenesulfonic Acid Alone Benzenesulfonic Acid
Molecular Weight ~285 g/mol (estimated) 172.2 g/mol 158.18 g/mol
log Pow (Octanol-Water) ~1.60 (estimated for TsOH component) 1.60 0.95
Solubility High in polar solvents (water, methanol) Miscible in water, ethanol Miscible in water

Biological Activity

The compound (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid (CAS No. 2449063-37-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
  • Cell Signaling Pathways : It has been suggested that this compound could modulate intracellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity Description
Antidepressant EffectsShows potential in modulating mood-related behaviors in animal models.
Neuroprotective PropertiesExhibits protective effects against neurodegeneration in vitro.
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains in preliminary studies.

Case Studies

  • Neuroprotective Effects : A study conducted on rodent models indicated that administration of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid resulted in reduced markers of neuroinflammation and improved cognitive function following induced neurodegenerative conditions.
  • Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid to enhance its biological activity. For instance, modifications to the pyrrolidine ring have been shown to increase affinity for GABA-A receptors, leading to improved anxiolytic effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine on the pyrrolidine ring undergoes nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., triethylamine) yields N-methyl derivatives .

  • Acylation : Treatment with acetic anhydride or acetyl chloride forms acetylated products, enhancing lipophilicity for pharmaceutical applications .

Example Reaction:

(3S)-3-amino-1-methyl-pyrrolidin-2-one+CH3IEt3N(3S)-3-(methylamino)-1-methyl-pyrrolidin-2-one+HI\text{(3S)-3-amino-1-methyl-pyrrolidin-2-one} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{(3S)-3-(methylamino)-1-methyl-pyrrolidin-2-one} + \text{HI}

Lactam Ring-Opening Reactions

The pyrrolidin-2-one ring can undergo hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Heating with NaOH opens the ring to form a linear amino acid derivative .

  • Acidic Hydrolysis : Concentrated HCl cleaves the lactam, generating a γ-aminobutyric acid analog .

Conditions and Products:

Reaction TypeReagentsConditionsProduct
Basic HydrolysisNaOH (2M)80°C, 4h(3S)-3-amino-4-(methylamino)butanoate
Acidic HydrolysisHCl (6M)Reflux, 6h(3S)-3-amino-4-(methylamino)butanoic acid

Oxidation Reactions

The amino group and pyrrolidine ring are susceptible to oxidation:

  • Amino Group Oxidation : Hydrogen peroxide oxidizes the amine to a nitroso intermediate .

  • Ring Oxidation : Strong oxidants like KMnO₄ convert the pyrrolidine to a γ-lactam derivative with a ketone functionality .

Coupling Reactions

The amine participates in cross-coupling reactions:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups .

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

Example Protocol for Suzuki Coupling:

  • Dissolve 1 mmol compound in DMF.

  • Add 1.2 mmol aryl boronic acid and 5 mol% Pd(PPh₃)₄.

  • Heat at 100°C for 12h under argon.

  • Isolate product via column chromatography .

Acid-Base Reactions

The sulfonic acid counterion influences solubility and stability:

  • Proton Transfer : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts .

  • Salt Metathesis : Exchanges with other anions (e.g., Cl⁻) in polar solvents .

Key Data:

PropertyValue
pKa (sulfonic acid)~1.0
Solubility in H₂O>100 mg/mL

Q & A

Basic: What are the optimal synthetic routes for preparing (3S)-3-amino-1-methyl-pyrrolidin-2-one and its 4-methylbenzenesulfonic acid salt?

Methodological Answer:
The synthesis typically involves multi-step strategies, including [3+2] cycloaddition reactions for pyrrolidinone core formation, followed by sulfonic acid salt formation. For example, acid-catalyzed cycloaddition using reagents like N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine can yield the pyrrolidine scaffold, which is then resolved via supercritical fluid chromatography (SFC) to isolate the (3S)-enantiomer . Salt formation with 4-methylbenzenesulfonic acid is achieved by stoichiometric acid-base reactions in polar solvents (e.g., methanol), followed by crystallization. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography (e.g., CCDC 1896035) confirms stereochemistry and salt integrity .

Advanced: How can researchers resolve enantiomeric impurities in the synthesis of (3S)-3-amino-1-methyl-pyrrolidin-2-one intermediates?

Methodological Answer:
Chiral separation techniques, such as SFC or HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns), are critical. For example, SFC resolution of racemic intermediates (as in ) achieves >99% enantiomeric excess (ee) . Validation via circular dichroism (CD) spectroscopy or chiral NMR shift reagents ensures purity. Kinetic resolution during asymmetric catalysis (e.g., using enantioselective enzymes or metal-ligand complexes) is an alternative strategy to minimize impurity generation at earlier stages.

Basic: Which analytical techniques are critical for characterizing the salt form of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies proton environments and confirms salt formation (e.g., downfield shifts for sulfonate protons) .
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks between the pyrrolidinone and sulfonic acid .
  • HPLC with charged aerosol detection (CAD) : Quantifies counterion stoichiometry and detects residual solvents .
  • Thermogravimetric analysis (TGA) : Assesses hygroscopicity and thermal stability of the salt form .

Advanced: What strategies mitigate batch-to-batch variability in the sulfonation reaction during salt formation?

Methodological Answer:
Variability is minimized via:

  • In-line process analytical technology (PAT) : Real-time monitoring (e.g., FTIR or Raman spectroscopy) ensures consistent sulfonic acid addition and pH control .
  • Design of Experiments (DoE) : Optimizes reaction parameters (temperature, solvent polarity, stoichiometry) to reduce side reactions.
  • Crystallization engineering : Controlled anti-solvent addition or temperature cycling improves polymorph consistency .

Basic: How does the counterion (4-methylbenzenesulfonic acid) influence the compound's physicochemical properties?

Methodological Answer:
The tosylate counterion enhances aqueous solubility via sulfonate group ionization and improves crystallinity through strong hydrogen-bonding interactions. It also stabilizes the amine against oxidation by forming a non-hygroscopic salt, as seen in analogous sulfonate salts of bioactive amines (e.g., ’s Adenosylmethionine tosylate) . Solubility studies (e.g., shake-flask method) and powder X-ray diffraction (PXRD) correlate counterion choice with bioavailability and storage stability.

Advanced: What in vitro models are appropriate for assessing the biological activity of derivatives containing this scaffold?

Methodological Answer:

  • RORγt inverse agonism assays : Use reporter gene systems (e.g., luciferase-based) in HEK293 cells to evaluate transcriptional modulation .
  • Selectivity profiling : Cross-screen against related nuclear receptors (e.g., PXR, LXRα/β) to confirm target specificity .
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes.

Basic: What safety protocols are required when handling 4-methylbenzenesulfonic acid derivatives in laboratory settings?

Methodological Answer:

  • Regulatory compliance : Follow guidelines for deleterious substances (e.g., Japan’s PDSCL requires <5% concentration unless properly labeled) .
  • PPE : Acid-resistant gloves, goggles, and fume hoods for aerosol prevention.
  • Waste management : Neutralize with bicarbonate before disposal in approved chemical waste containers .

Advanced: How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses in RORγt’s ligand-binding domain (LBD) .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) to assess hydrogen-bond retention.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization.

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